(4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl derivative under basic conditions to form the benzyloxy group.
Introduction of the methoxybenzoyl group: This is achieved through acylation reactions using methoxybenzoic acid or its derivatives.
Formation of the oxazolyl group: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Final assembly: The final step involves the coupling of the intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, while the benzyloxy and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- **5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- **5-[4-(benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H24N2O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O6/c1-18-16-24(30-37-18)31-26(20-8-14-23(15-9-20)36-17-19-6-4-3-5-7-19)25(28(33)29(31)34)27(32)21-10-12-22(35-2)13-11-21/h3-16,26,32H,17H2,1-2H3/b27-25+ |
InChI Key |
PGWFBZWCEQABOU-IMVLJIQESA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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